Ro 25-6981 maleate

Übersicht

Beschreibung

Ro 25-6981 Maleat ist ein potenter und selektiver Antagonist von N-Methyl-D-Aspartat-(NMDA)-Rezeptoren, die die NR2B-Untereinheit enthalten. Es wird aufgrund seiner hohen Spezifität und Wirksamkeit bei der Blockierung dieser Rezeptoren in der Neurowissenschaftlichen Forschung weit verbreitet eingesetzt. Die Verbindung hat signifikante neuroprotektive Wirkungen gezeigt und wird verwendet, um verschiedene neurologische Erkrankungen wie neurodegenerative Erkrankungen, neuropathische Schmerzen und psychiatrische Störungen zu untersuchen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ro 25-6981 Maleat wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beginnt mit der Herstellung der Kernstruktur, die die Bildung eines Piperidinrings beinhaltet. Der letzte Schritt beinhaltet die Bildung des Maleatsalzes, wodurch die Stabilität und Löslichkeit der Verbindung erhöht wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von Ro 25-6981 Maleat folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren und automatisierten Systemen, um Konsistenz und Effizienz zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Ausbeute und Reinheit zu maximieren, und das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um sicherzustellen, dass es den Industriestandards entspricht .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ro 25-6981 Maleat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, die zur Untersuchung ihrer Stoffwechselwege verwendet werden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen der Verbindung modifizieren und ihre pharmakologischen Eigenschaften verändern.

Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe gegen eine andere, was zur Herstellung von Analoga mit unterschiedlichen biologischen Aktivitäten verwendet werden kann

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. spezifische Temperaturen und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate und Analoga von Ro 25-6981 Maleat, die in der Forschung verwendet werden, um die Struktur-Aktivitäts-Beziehungen der Verbindung zu untersuchen und neue therapeutische Mittel zu entwickeln .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Ro 25-6981 maleate exhibits notable neuroprotective effects both in vitro and in vivo. Research has demonstrated that it can protect cultured cortical neurons from glutamate-induced toxicity, a common pathway leading to neuronal injury in conditions such as stroke and neurodegenerative diseases. The compound has shown effective inhibition of neuronal death under conditions of oxidative stress, with IC50 values indicating high potency (0.4 µM against glutamate toxicity) .

Key Findings:

- Glutamate Toxicity Protection: this compound protects neurons from glutamate toxicity and combined oxygen-glucose deprivation .

- Neuroprotection Mechanism: It operates by modulating autophagy-related proteins during ischemic conditions, which is crucial for cellular survival .

Potential in Treating Neurological Disorders

The selective inhibition of GluN2B-containing NMDA receptors positions this compound as a promising candidate for treating various neurological disorders, including:

- Depression: The compound has been noted for its antidepressant effects, potentially offering new avenues for treatment resistant to conventional therapies .

- Epilepsy: Its ability to modulate excitatory neurotransmission suggests potential applications in epilepsy management by reducing hyperexcitability in neuronal circuits .

Case Studies:

- A study highlighted the efficacy of this compound in reducing seizure activity in animal models, indicating its anticonvulsant properties .

- Another investigation into its antidepressant effects revealed significant behavioral improvements in models of depression, suggesting its role as a rapid-acting antidepressant .

Mechanistic Insights

This compound operates through an activity-dependent blockade of NMDA receptors, with a remarkable selectivity ratio exceeding 5000-fold for GluN2B over GluN2A subunits. This unique mechanism allows for targeted therapeutic effects while minimizing off-target interactions that could lead to adverse effects.

| Activity | IC50 (µM) |

|---|---|

| NR1C/NR2B | 0.009 |

| NR1C/NR2A | 52 |

| Glutamate Toxicity | 0.4 |

| Oxygen/Glucose Deprivation | 0.04 |

Research Applications

This compound has been utilized in various experimental setups to explore synaptic plasticity, neuroprotection, and the modulation of neurotransmitter systems:

- Synaptic Plasticity Studies: Researchers have employed this compound to investigate the roles of GluN2B-containing NMDA receptors in synaptic changes associated with learning and memory processes .

- Calcium Imaging Experiments: It has been used in dynamic calcium imaging studies to elucidate the modulation of cortico-striatal circuits under different pharmacological conditions .

Wirkmechanismus

Ro 25-6981 maleate exerts its effects by selectively blocking NMDA receptors containing the NR2B subunit. This inhibition prevents the influx of calcium ions, which is crucial for synaptic transmission and plasticity. By blocking these receptors, this compound can reduce excitotoxicity and protect neurons from damage. The compound’s neuroprotective effects are mediated through its interaction with specific molecular targets and pathways involved in neuronal survival and function .

Vergleich Mit ähnlichen Verbindungen

Ro 25-6981 Maleat ist einzigartig in seiner hohen Selektivität und Potenz für NR2B-enthaltende NMDA-Rezeptoren. Ähnliche Verbindungen sind:

Ifenprodil: Ein weiterer NR2B-Antagonist, jedoch mit geringerer Selektivität und Potenz im Vergleich zu Ro 25-6981 Maleat.

TCN-201: Ein selektiver Antagonist für NR2A-enthaltende NMDA-Rezeptoren, der für vergleichende Studien mit NR2B-Antagonisten verwendet wird.

MK-801: Ein nicht-selektiver NMDA-Rezeptor-Antagonist, der alle Subtypen von NMDA-Rezeptoren blockiert, aber mehr Nebenwirkungen hat

Ro 25-6981 Maleat zeichnet sich durch seine hohe Spezifität für NR2B-Untereinheiten aus, was es zu einem wertvollen Werkzeug in der Neurowissenschaftlichen Forschung und Arzneimittelentwicklung macht .

Biologische Aktivität

Ro 25-6981 maleate is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, particularly targeting the GluN2B subunit. This compound has garnered significant attention due to its neuroprotective properties and potential therapeutic applications in various neurological disorders.

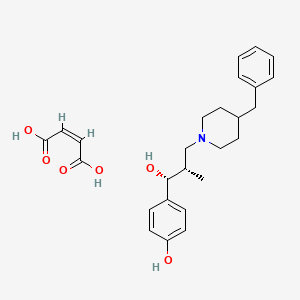

- Chemical Name : (αR,βS)-α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate

- Molecular Formula : C₃₄H₄₃N₁O₆

- Molecular Weight : 455.54 g/mol

- CAS Number : 1312991-76-6

Ro 25-6981 functions as an activity-dependent antagonist of NMDA receptors, exhibiting a remarkable selectivity for GluN2B over GluN2A subunits. The compound demonstrates an IC₅₀ value of for NR2B-containing receptors and for NR2A-containing receptors, indicating over a 5000-fold selectivity for the former .

Neuroprotective Properties

Ro 25-6981 has been shown to protect neurons from glutamate-induced toxicity, which is crucial in conditions such as ischemia and neurodegenerative diseases. Studies indicate that it can mitigate damage caused by oxidative stress and excitotoxicity in cultured cortical neurons .

Anticonvulsant Activity

Research has demonstrated the anticonvulsant effects of Ro 25-6981 in various animal models. In a study involving pentylenetetrazol (PTZ)-induced seizures in infantile rats, Ro 25-6981 significantly suppressed the tonic phase of generalized tonic–clonic seizures, particularly at doses of and . The drug's efficacy varied with age, suggesting developmental considerations in its application .

Anti-inflammatory Effects

Ro 25-6981 also exhibits anti-inflammatory properties, which may contribute to its neuroprotective effects. It has been reported to regulate autophagy-related proteins during ischemic events, further supporting its potential as a therapeutic agent in brain injury models .

Table 1: Summary of Key Studies on this compound

Long-Term Effects on Development

Longitudinal studies assessing the impact of Ro 25-6981 on developing rats have revealed no significant adverse effects on cognitive abilities or motor coordination when administered during early developmental stages . This suggests that Ro 25-6981 may be safe for use in populations where developmental considerations are paramount.

Eigenschaften

IUPAC Name |

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2.C4H4O4/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;5-3(6)1-2-4(7)8/h2-10,17,19,22,24-25H,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJZEHCQSUBZDY-SEELMCCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312991-76-6 | |

| Record name | 1312991-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.